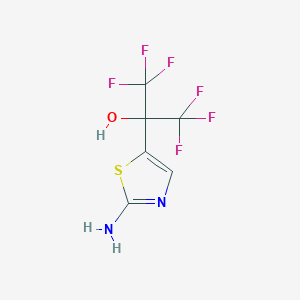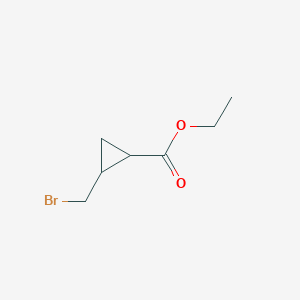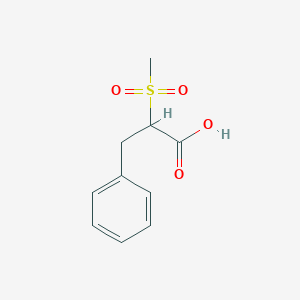
2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Vue d'ensemble
Description
The compound “2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol” is a chemical used for proteomics research . Its molecular formula is C6H4F6N2OS and has a molecular weight of 266.16 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely unknown based on the available information. The molecular weight is 266.16 , but other properties such as melting point, boiling point, and solubility are not provided.Applications De Recherche Scientifique
Antimicrobial Applications
A study conducted by El‐Wahab et al. (2014) synthesized a derivative of 2-(2-Amino-1,3-thiazol-5-yl), which exhibited significant antimicrobial activity when incorporated into polyurethane varnish. The coatings containing this derivative demonstrated good resistance to microbial growth on both glass and steel panels. This application suggests the potential of using such compounds in protective coatings for various materials to inhibit microbial growth El‐Wahab et al., 2014.
Biological Evaluation for Drug Development
Nikhil D. Amnerkar and colleagues (2015) synthesized and evaluated a series of compounds related to 2-(2-Amino-1,3-thiazol-5-yl) for antibacterial, antifungal, and anthelmintic activities. These compounds showed moderate to excellent antimicrobial activity, indicating their potential as templates for developing new antimicrobial agents Amnerkar, Bhongade, & Bhusari, 2015.
Anti-Diabetic Agents
Abbasi et al. (2020) reported the synthesis of bi-heterocycles using a derivative of 2-(2-Amino-1,3-thiazol-5-yl). These novel compounds demonstrated significant inhibitory potential against α-glucosidase enzyme, indicating their potential as anti-diabetic agents Abbasi et al., 2020.
Synthesis of Novel Heterocyclic Compounds
Y. Volovenko and colleagues (2001) explored the synthesis of compounds structurally related to 2-(2-Amino-1,3-thiazol-5-yl), resulting in products with potential applications in medicinal chemistry, particularly as antiischemic drugs Volovenko, Volovnenko, Tverdokhlebov, & Ryabokon', 2001.
Corrosion Inhibition
Kaya et al. (2016) conducted a study on thiazole derivatives, including those related to 2-(2-Amino-1,3-thiazol-5-yl), for their potential application in corrosion inhibition of iron. The study combined experimental and theoretical approaches, suggesting the utility of these compounds in materials science Kaya et al., 2016.
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may interact with a variety of molecular targets.
Mode of Action
For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may exert various molecular and cellular effects.
Propriétés
IUPAC Name |
2-(2-amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F6N2OS/c7-5(8,9)4(15,6(10,11)12)2-1-14-3(13)16-2/h1,15H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAOHXPHVQUDRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306956-12-7 | |
| Record name | 2-(2-amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2411515.png)


![2-[(2,6-Dichlorophenyl)methylsulfanyl]-4-methoxy-6-(phenylsulfanylmethyl)pyrimidine](/img/structure/B2411519.png)
![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2411520.png)
![Tricyclo[3.2.1.0^{2,4}]octan-3-amine hydrochloride](/img/structure/B2411522.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2411524.png)
![2-((Z)-2-((E)-2-(1,1-Dimethyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-ylidene)ethylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B2411525.png)
![2-chloro-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2411530.png)


![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2411537.png)
![3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde O-methyloxime](/img/structure/B2411538.png)